9-Oxo-10-acridineacetic acid

Descripción general

Descripción

9-Oxo-10-acridineacetic acid, also known as Cridanimod or XBIO-101, is a small molecule with a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol . This compound is notable for its potential antineoplastic adjuvant activity and its ability to increase progesterone receptor expression . It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 9-Oxo-10-acridineacetic acid involves several steps. One effective method includes the reaction of acridone acetic acid with propargyl alcohol in the presence of carbonyldiimidazole (CDI) to form the corresponding propargyl ester . This ester is then subjected to a dipolar [3+2] cycloaddition reaction with organic azides, using a copper-catalyzed azide-alkyne cycloaddition reaction . The reaction conditions typically involve a DMF-water mixture as the solvent and CuSO4-sodium ascorbate as the catalyst .

Análisis De Reacciones Químicas

9-Oxo-10-acridineacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: It can also be reduced to yield various products.

Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts.

Common reagents used in these reactions include carbonyldiimidazole, propargyl alcohol, and organic azides . The major products formed from these reactions are typically derivatives of this compound with varying biological activities .

Aplicaciones Científicas De Investigación

Potential Antiviral Agent

One of the primary areas of research involving 9-Oxo-10-acridineacetic acid is its potential to induce interferon production. Interferons are crucial signaling molecules in the immune response to viral infections, and studies have shown that this compound can stimulate interferon production in various cell types.

Case Study: Interferon Induction

- Study : In vitro experiments demonstrated that this compound at a concentration of 600 micrograms/ml could induce up to 3,500 units of interferon per milliliter in mouse bone marrow-derived macrophages, indicating a dose-dependent response .

- Implication : This suggests that this compound may be developed into a novel antiviral drug, although further research is needed to elucidate its mechanisms and safety profiles.

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a derivatization agent in High-Performance Liquid Chromatography (HPLC). Derivatization enhances the detectability and resolution of compounds during analysis.

Table: Comparison of Derivatization Agents

| Agent | Application | Advantages |

|---|---|---|

| This compound | HPLC derivatization | Improved separation and identification |

| 10-Acridinecarboxylic Acid | Dye synthesis | Lacks keto group; primarily used in dyes |

| Acridine Orange | Biological staining | Fluorescent properties for cell imaging |

Anticancer Research

The biological activity of this compound has also been investigated concerning its potential anticancer properties. Preliminary studies suggest it may promote immune response modulation through interferon production.

Case Study: Anticancer Activity

- Observation : Research indicates that compounds structurally related to this compound exhibit varying degrees of activity as interferon inducers, which may correlate with their anticancer potential .

- : The compound's ability to influence immune responses positions it as a candidate for further pharmacological exploration against cancer.

Interaction Studies with Biomolecules

Studies have indicated that this compound may interact with DNA or RNA, potentially influencing gene expression or cellular signaling pathways.

Research Findings

- Binding Affinity : Initial findings suggest that this compound binds to nucleic acids, which could impact therapeutic strategies targeting genetic material.

Mecanismo De Acción

The mechanism of action of 9-Oxo-10-acridineacetic acid involves its ability to increase progesterone receptor expression . This is mediated through the induction of interferon-alpha and interferon-beta expression . The compound binds to specific molecular targets, triggering a cascade of signaling pathways that result in its biological effects . For instance, it acts as a murine-selective STING agonist, directly binding to STING and triggering a strong antiviral response through the TBK1/IRF3 pathway .

Comparación Con Compuestos Similares

9-Oxo-10-acridineacetic acid is unique compared to other similar compounds due to its specific ability to increase progesterone receptor expression and its potential antineoplastic activity . Similar compounds include:

Acridine-9-carboxaldehyde: Another acridine derivative with different biological activities.

9 (10H)-Acridanone: A compound with similar structural features but different applications.

ER-27319: Another related compound used in different research contexts.

These compounds share some structural similarities but differ in their specific biological activities and applications.

Actividad Biológica

9-Oxo-10-acridineacetic acid, also known as cridanimod, is a compound with significant biological activity, particularly in the fields of immunomodulation and oncology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H11NO3

- Molecular Weight : 253.253 g/mol

- Melting Point : Approximately -289°C (dec.)

- Boiling Point : 486.6°C at 760 mmHg

- Density : 1.4 g/cm³

This compound has been identified as an interferon inducer , which plays a crucial role in the immune response against viral infections and tumors. Its mechanism involves the activation of various signaling pathways that enhance the expression of interferon-alpha (IFNα) and interferon-beta (IFNβ) in immune cells, particularly macrophages derived from mouse bone marrow .

Biological Activities

- Immunomodulatory Effects :

-

Antitumor Activity :

- Research indicates that cridanimod exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated its efficacy against human lung adenocarcinoma and colorectal cancer cells through mechanisms such as cell cycle arrest and DNA damage response activation .

- In vivo studies using mouse models have shown that cridanimod can reduce tumor growth and improve survival rates when administered in appropriate dosages .

Table 1: Summary of Key Studies on this compound

| Study Reference | Model | Findings |

|---|---|---|

| Szulc et al. (2016) | Athymic mice with hec50co cells | Increased IFNα and IFNβ levels; longer survival times with cridanimod treatment (1-6 mg IM) |

| Carlson et al. (2017) | Hormone-resistant endometrial cancer | Cridanimod as a potential therapy; significant tumor reduction observed |

| PMC9822522 (2022) | Various cancer cell lines | Induced apoptosis and cell cycle arrest; effective against lung adenocarcinoma and colorectal cancer |

Detailed Mechanistic Insights

- Cell Cycle Regulation : Cridanimod has been shown to enhance the phosphorylation of p53, a critical regulator of the cell cycle, leading to increased apoptosis in cancer cells .

- Oxidative Stress Induction : The compound's anti-proliferative effects are partly attributed to oxidative stress mechanisms, which disrupt cellular homeostasis in malignant cells .

Propiedades

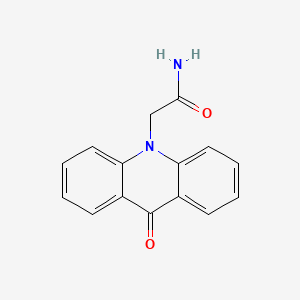

IUPAC Name |

2-(9-oxoacridin-10-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-14(18)9-17-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJPYXDXMICXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998968 | |

| Record name | 2-(9-Oxoacridin-10(9H)-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77778-90-6 | |

| Record name | 10(9H)-Acridineacetamide, 9-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077778906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(9-Oxoacridin-10(9H)-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.